molecular formula C11H19NO5 B6597136 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate CAS No. 2173991-68-7

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate

Cat. No.: B6597136
CAS No.: 2173991-68-7
M. Wt: 245.27 g/mol
InChI Key: JFEHNAOCCNHMIM-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, a hydroxymethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The tert-butyl and methyl groups are then introduced through subsequent reactions, such as alkylation and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

  • Reduction: The azetidine ring can be reduced to form a different heterocyclic structure.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using alkyl halides and a base.

Major Products Formed:

  • Oxidation of the hydroxymethyl group results in the formation of 1-tert-butyl 3-methyl 3-(carboxymethyl)azetidine-1,3-dicarboxylate.

  • Reduction of the azetidine ring can yield a variety of reduced azetidine derivatives.

  • Substitution reactions can produce a range of substituted azetidines depending on the reagents used.

Scientific Research Applications

1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes and interactions, particularly those involving small organic molecules.

  • Medicine: It has potential as a precursor for drug development, with applications in the design of new therapeutic agents.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate is unique due to its specific structural features. Similar compounds include:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the methyl group.

  • tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Contains a different bicyclic structure.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEHNAOCCNHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123670
Record name 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-68-7
Record name 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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